

Application Notes & Protocols: Experimental Design for Angoline Hydrochloride Anti-Proliferation Studies

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Compound of Interest

Compound Name: Angoline hydrochloride

Cat. No.: B15611080

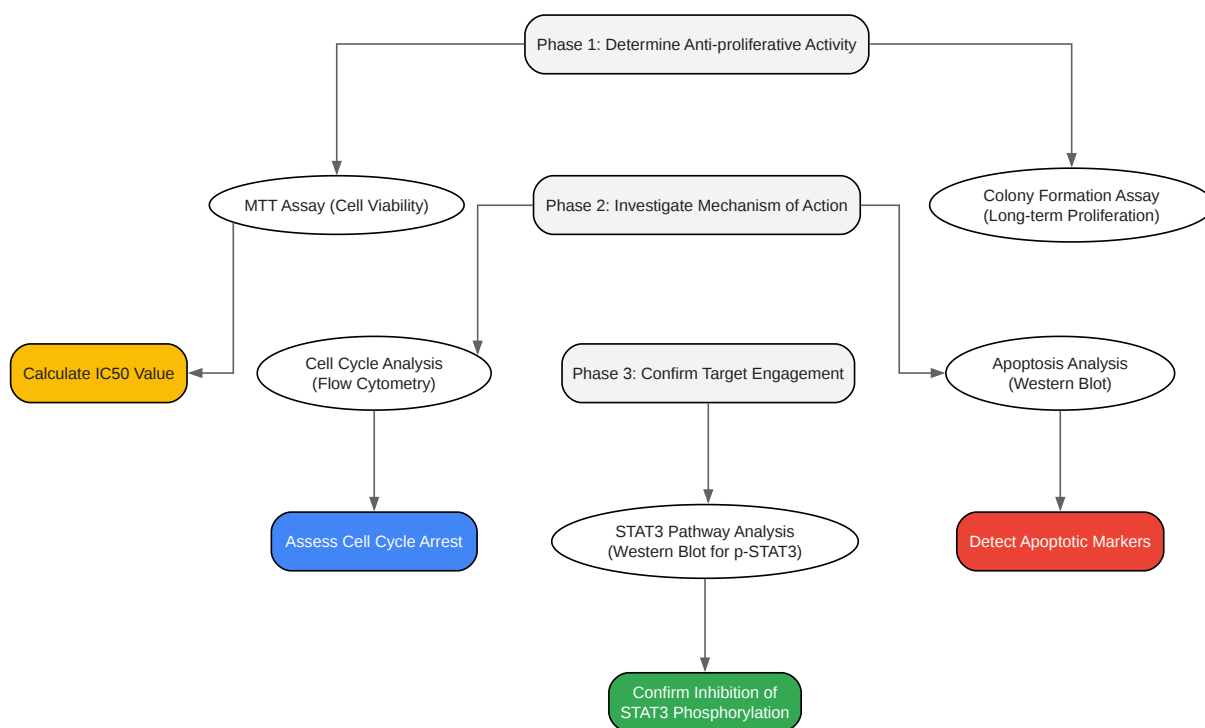
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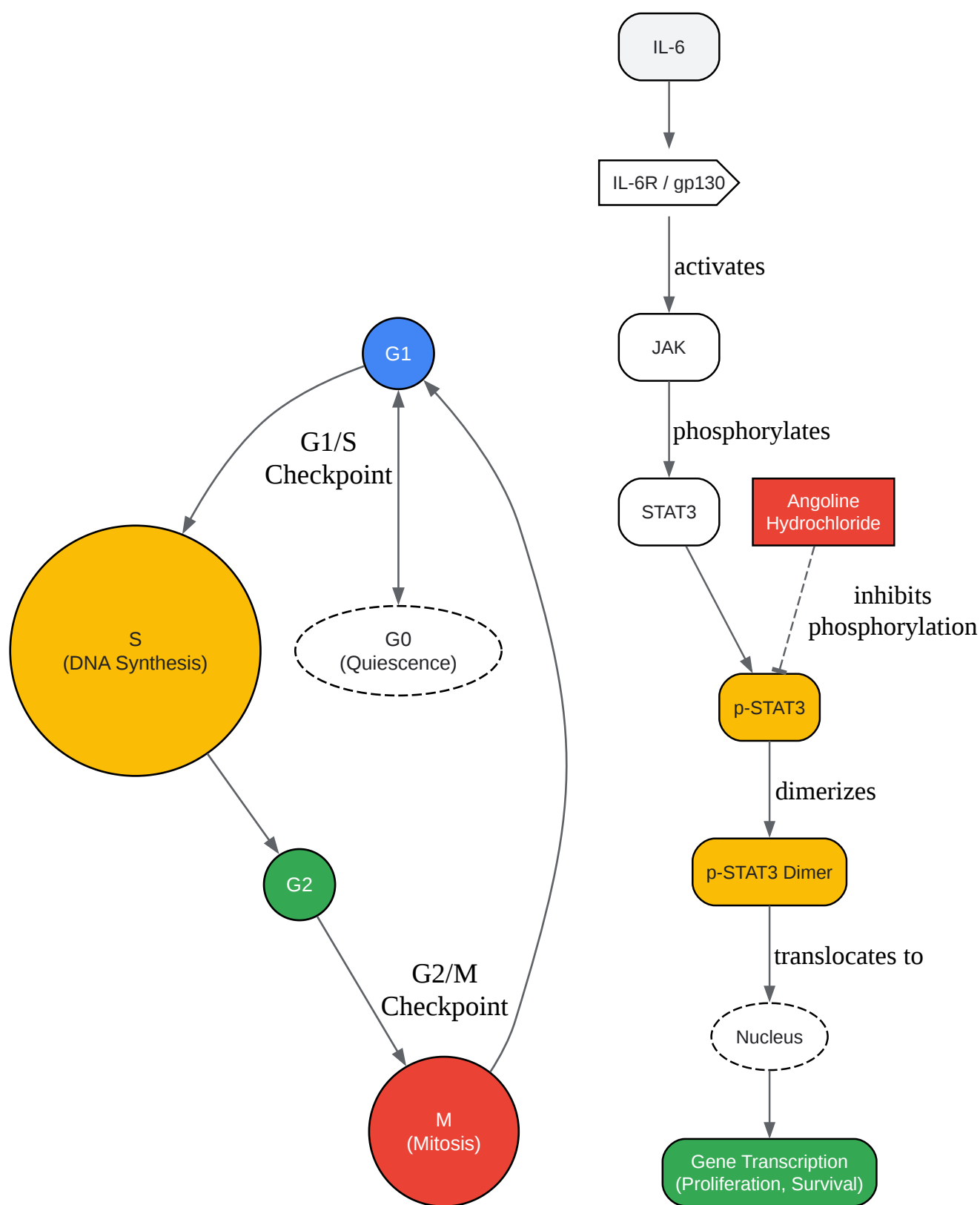
Introduction **Angoline hydrochloride** is the salt form of Angoline, a compound identified as a potent and selective inhibitor of the Interleukin-6 (IL-6)/STAT3 signaling pathway.[1][2][3] The STAT3 pathway is a critical target in cancer therapy due to its role in promoting cell proliferation, survival, and metastasis.[3] Angoline has been shown to inhibit the phosphorylation of STAT3 and the expression of its target genes, leading to the inhibition of proliferation in cancer cells where this pathway is constitutively active.[2][3] The half-maximal inhibitory concentration (IC50) for STAT3 signaling inhibition is approximately 11.56 μM , while the IC50 for growth inhibition in certain cancer cell lines ranges from 3.14 to 4.72 μM . [3]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the anti-proliferative effects of **Angoline hydrochloride**. The protocols detailed below cover initial screening for cytotoxic activity, analysis of cell cycle progression, and investigation into the underlying molecular mechanisms, including apoptosis and target-specific pathway inhibition.

Overall Experimental Workflow

The following workflow provides a strategic approach to characterizing the anti-proliferative effects of **Angoline hydrochloride**, moving from broad phenotypic effects to specific molecular mechanisms.





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References

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